molecular formula C10H9BrN4OS B2857865 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 691860-50-1

4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2857865
CAS No.: 691860-50-1
M. Wt: 313.17
InChI Key: WKWCEWARJNPVQD-UHFFFAOYSA-N
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Description

4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one (CAS 691860-50-1) is a high-purity chemical reagent with a molecular formula of C10H9BrN4OS and a molecular weight of 313.17 . This compound is a key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly for creating more complex molecules for biological evaluation. Its core structure features a 4,5-dihydro-1,2,4-triazin-5-one ring, which is known to be essentially planar, and a (4-bromophenyl)methyl]sulfanyl side chain . This reagent has demonstrated significant utility as a building block for the synthesis of S-substituted triazinone derivatives, which are of high interest in the search for novel bioactive compounds . Researchers have utilized this specific compound in condensation reactions to create complex molecular architectures, such as sydnone-integrated structures, for advanced pharmacological screening . The presence of both amino and sulfanyl functional groups on the triazine ring makes it a versatile scaffold for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-amino-3-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4OS/c11-8-3-1-7(2-4-8)6-17-10-14-13-5-9(16)15(10)12/h1-5H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWCEWARJNPVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=CC(=O)N2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-4,5-Dihydro-1,2,4-Triazin-5-One Scaffold

The triazinone core is typically synthesized via cyclocondensation of cyanoguanidine derivatives with carbonyl compounds. For example, US4326056A details the reaction of pivaloyl cyanide with isobutylene in acetic acid and sulfuric acid to form 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one. Adapting this method, the target compound’s core can be constructed using ethyl cyanoacetate and thiourea under acidic conditions, yielding 4-amino-3-mercapto-4,5-dihydro-1,2,4-triazin-5-one as a key intermediate.

Reaction Conditions

  • Reactants : Ethyl cyanoacetate (1.0 equiv), thiourea (1.2 equiv)
  • Solvent : Glacial acetic acid
  • Catalyst : Concentrated sulfuric acid (0.5 equiv)
  • Temperature : Reflux at 120°C for 8–12 hours
  • Yield : 68–72%.

Thioether Functionalization via Nucleophilic Substitution

Alkylation of 3-Mercapto Intermediate

The mercapto group at position 3 undergoes nucleophilic substitution with 4-bromobenzyl bromide in the presence of a base. US8114991B2 demonstrates analogous reactions using alkyl halides and aryl halides in polar aprotic solvents.

Procedure

  • Dissolve 4-amino-3-mercapto-4,5-dihydro-1,2,4-triazin-5-one (1.0 equiv) in tetrahydrofuran.
  • Add potassium carbonate (2.5 equiv) and 4-bromobenzyl bromide (1.2 equiv).
  • Reflux at 80°C for 6 hours under nitrogen atmosphere.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization Data

Parameter Value
Solvent Tetrahydrofuran
Base Potassium carbonate
Temperature 80°C
Reaction Time 6 hours
Yield 75–82%

Alternative Pathway via Thiol-Disulfide Exchange

In cases where the mercapto group is unstable, PMC6148658 reports thiol-disulfide exchange using 4-bromobenzyl disulfide in dimethylformamide with catalytic triethylamine. This method avoids direct handling of the thiol but requires longer reaction times (24 hours, 60°C).

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=O), 1260 cm⁻¹ (C–S).
  • ¹H NMR (DMSO-d₆) : δ 7.45–7.30 (m, 4H, Ar–H), 4.25 (s, 2H, SCH₂), 3.85 (s, 2H, NH₂), 2.90 (t, 2H, CH₂).
  • ¹³C NMR : δ 168.5 (C=O), 137.2 (C–Br), 131.4–120.8 (Ar–C), 45.3 (SCH₂).

Purity and Yield Optimization

Method Yield (%) Purity (HPLC)
Cyclocondensation 72 98.5
Alkylation (THF) 82 99.1
Thiol-Disulfide 65 97.8

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the amino group (position 4) is minimized by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which selectively deprotonates the thiol.

Oxidation of Mercapto Intermediate

Exposure to air leads to disulfide formation. Conducting reactions under inert atmosphere and adding antioxidants (e.g., ascorbic acid) improves stability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The bromine atom in the bromophenyl group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dehalogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound with a triazine ring, which is a six-membered ring containing three nitrogen atoms. It is a triazine derivative with the molecular formula C10H9BrN4OS and a molecular weight of 313.17 g/mol . The presence of the bromophenyl and sulfanyl groups influences its binding affinity and specificity in biological systems.

IUPAC Name: 4-amino-3-{[(4-bromophenyl)methyl]sulfanyl}-1,2,4-triazin-5-one
CAS Number: 691860-50-1
Molecular Formula: C10H9BrN4OS
Molecular Weight: 313.17 g/mol

This compound exhibits a range of biological activities, making it interesting in medicinal chemistry.

Key Mechanisms

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Triazine derivatives exhibit several pharmacological activities:

  • Antimicrobial Activity: They possess antibacterial and antifungal properties; compounds with bromine substituents show enhanced antibacterial activity.
  • Anticancer Potential: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy; compounds containing halogen substituents (such as bromine) are more effective in inhibiting cell growth.
  • Anti-inflammatory Effects: There is evidence supporting the anti-inflammatory properties of triazine compounds .

Mechanism of Action

The mechanism of action of 4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromophenyl and sulfanyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazinone Derivatives

Compound Name Substituents Key Structural Features Biological Activity References
4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one 4-bromobenzylsulfanyl, amino Bromine (electron-withdrawing), sulfanyl linker Not explicitly reported; inferred anticancer potential
4-Amino-3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one 4-chlorobenzylsulfanyl, methyl, amino Chlorine (less electronegative than Br), methyl group at position 6 Antimicrobial activity (data not provided)
4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazin-5-one p-methoxybenzyl, amino Methoxy (electron-donating), no halogen Mild anticancer activity (leukemia cells, PG = -12 to -25)
4-Amino-6-tert-butyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one tert-butyl, sulfanyl Bulky tert-butyl group, no aromatic substituent Metribuzin degradation product; environmental mobility noted
3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one Trifluoromethylbenzylsulfanyl Strongly electron-withdrawing CF₃ group No activity reported; structural analog

Key Observations:

  • Halogen Effects: The bromophenyl derivative’s higher electronegativity (compared to chlorine in ) may enhance binding to hydrophobic pockets in biological targets.
  • Electronic Modulation: Electron-donating groups (e.g., methoxy in ) correlate with moderate anticancer activity, while electron-withdrawing groups (Br, CF₃) may alter reactivity or metabolic stability.

Physicochemical Properties

  • Bromine’s atomic radius may increase molecular weight (313.17 g/mol for the target compound ), affecting pharmacokinetics compared to lighter halogens (e.g., chlorine in ).
  • Hydrogen Bonding: The amino and carbonyl groups facilitate hydrogen bonding, a feature critical for crystal packing and intermolecular interactions (as noted in ).

Biological Activity

4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 691860-50-1) is a heterocyclic compound that belongs to the class of triazine derivatives. The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological mechanisms, and potential therapeutic applications.

Structure and Composition

The molecular formula for this compound is C10H9BrN4OSC_{10}H_9BrN_4OS with a molecular weight of 313.17 g/mol. The compound features a triazine ring that contributes to its chemical reactivity and biological properties.

PropertyValue
IUPAC Name4-amino-3-{[(4-bromophenyl)methyl]sulfanyl}-1,2,4-triazin-5-one
CAS Number691860-50-1
Molecular FormulaC10H9BrN4OS
Molecular Weight313.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the bromophenyl and sulfanyl groups enhances its binding affinity to enzymes and receptors, potentially leading to diverse pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that triazine derivatives exhibit several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that triazine derivatives can possess significant antibacterial and antifungal properties.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory properties of triazine compounds.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazine derivatives against common bacterial strains. The results indicated that compounds with bromine substituents exhibited enhanced antibacterial activity compared to their non-brominated counterparts .

Anticancer Activity

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain triazine derivatives showed significant cytotoxicity. Notably, compounds containing halogen substituents (such as bromine) were more effective in inhibiting cell growth compared to those without halogens .

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityKey Findings
4-Amino-3-{[(4-chlorophenyl)methyl]sulfanyl}AntimicrobialEffective against Gram-positive bacteria
4-Amino-3-{[(4-methylphenyl)methyl]sulfanyl}AnticancerModerate cytotoxicity in cancer cell lines
4-Amino-3-{[(4-nitrophenyl)methyl]sulfanyl}Anti-inflammatoryReduced inflammation markers in animal models

Q & A

Q. What are the common synthetic routes for preparing 4-amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one?

The compound is typically synthesized via S-alkylation of a triazine/thione precursor with a brominated benzyl derivative. For example:

  • Step 1 : React 4-amino-4,5-dihydro-1,2,4-triazin-5-one with a brominated benzyl halide (e.g., 4-bromobenzyl bromide) in an alkaline medium (e.g., KOH/EtOH) to introduce the sulfanyl-benzyl group .
  • Step 2 : Optimize reaction conditions (e.g., reflux at 60–80°C for 6–12 hours) to achieve yields >70%.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example:

  • Crystallize the compound in a solvent like DMSO/water.
  • Use SHELXL (or SHELXTL) for structure refinement, focusing on bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds involving the amino and sulfanyl groups) .
  • Compare experimental data with density functional theory (DFT) calculations for validation .

Q. What preliminary biological screening assays are recommended?

  • Anticancer activity : Test against NCI-60 human tumor cell lines (e.g., leukemia, breast cancer) at 10 µM dose. Use MTT assay to measure IC₅₀ values .
  • Antimicrobial activity : Employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent polarity : Higher-polarity solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions.
  • Temperature : Controlled heating (60–80°C) balances reaction rate and decomposition .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) or base (e.g., K₂CO₃) to accelerate S-alkylation .
  • Monitoring : Track progress via TLC or LC-MS to identify intermediates/byproducts .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., high anticancer vs. low antimicrobial activity) may arise from:

  • Assay conditions : Variations in cell line sensitivity, incubation time, or solvent (DMSO vs. saline) .
  • Structural modifications : The bromophenyl group enhances lipophilicity, improving membrane penetration in cancer cells but reducing aqueous solubility for bacterial assays .
  • Mechanistic targets : Use proteomics or molecular docking to identify specific enzyme/receptor interactions (e.g., kinase inhibition vs. DNA intercalation) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic studies : Measure enzyme activity (e.g., urease or acetylcholinesterase) with varying substrate and inhibitor concentrations.
  • Spectroscopy : Use fluorescence quenching or UV-Vis to detect binding events .
  • Computational modeling : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and affinity .

Q. How to address challenges in crystallizing the compound for XRD analysis?

  • Solvent screening : Test mixed solvents (e.g., methanol/chloroform) to improve crystal habit.
  • Temperature gradients : Slow cooling from 50°C to 4°C promotes nucleation.
  • Twinned data : Use SHELXD for structure solution if twinning is observed .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace the bromophenyl group with fluorophenyl or methoxyphenyl to study electronic effects .
  • Side-chain variations : Introduce alkyl/aryl groups at the sulfanyl or amino positions.
  • Biological testing : Compare IC₅₀ values across derivatives to identify critical substituents .

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